molecular formula C29H35N3O2 B3970860 1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE

1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE

Cat. No.: B3970860
M. Wt: 457.6 g/mol
InChI Key: QPOSQLHTCCYUBM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenoxybenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using 2-methoxyphenyl halides and piperazine.

    Attachment of the Phenoxybenzyl Group: The phenoxybenzyl group can be attached through a nucleophilic substitution reaction using 3-phenoxybenzyl halides and the intermediate piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity as an antipsychotic or antidepressant agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound to study the structure-activity relationships of piperazine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors such as serotonin and dopamine receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-(3-Phenoxybenzyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.

Uniqueness

1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine is unique due to the presence of both the methoxyphenyl and phenoxybenzyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-33-29-13-6-5-12-28(29)32-20-18-31(19-21-32)25-14-16-30(17-15-25)23-24-8-7-11-27(22-24)34-26-9-3-2-4-10-26/h2-13,22,25H,14-21,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSQLHTCCYUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE
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1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE
Reactant of Route 6
1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE

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